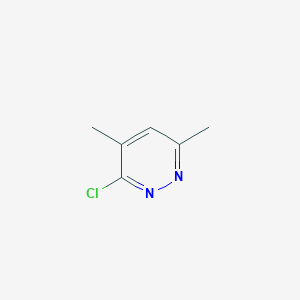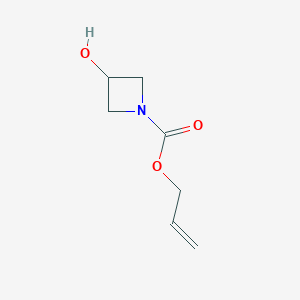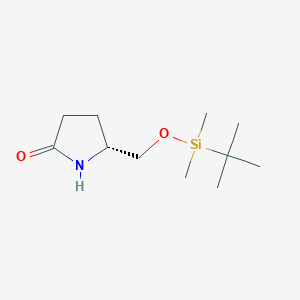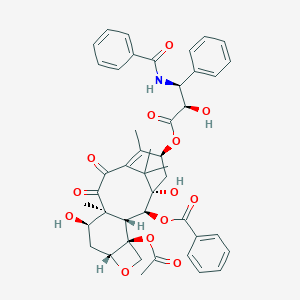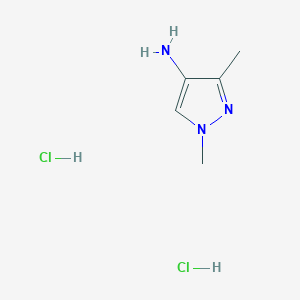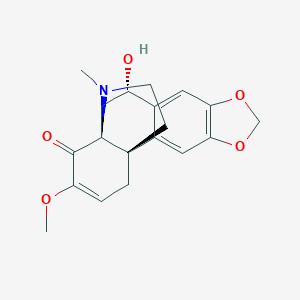![molecular formula C7H5NOS B176144 [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate CAS No. 42715-25-3](/img/structure/B176144.png)
[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate is not fully understood. However, studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
Efectos Bioquímicos Y Fisiológicos
[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and also inhibit the growth of cancer cells. It has also been found to reduce inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate is its potential as a fluorescent probe in biological imaging. It has also been found to have potential as a therapeutic agent for cancer and inflammatory diseases. However, the limitations of this compound include its low solubility in water and its cytotoxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate. One of the areas of interest is the development of new synthesis methods to increase the yield of the compound. Another area of research is the study of its potential as a therapeutic agent for various diseases. Additionally, the use of [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate in organic electronics and photovoltaic devices is an area of growing interest. Further studies are needed to understand the mechanism of action and the biochemical and physiological effects of this compound.
In conclusion, [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate is a heterocyclic compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.
Métodos De Síntesis
[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate can be synthesized using different methods. One of the commonly used methods is the reaction of 2-aminopyridine with thioamide followed by oxidation with hydrogen peroxide. Another method involves the reaction of 2-aminopyridine with thioamide in the presence of iodine and sodium hydroxide. The yield of the compound varies depending on the method used.
Aplicaciones Científicas De Investigación
[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate has potential applications in various fields of scientific research. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. It has also been found to have potential as a fluorescent probe in biological imaging. In addition, this compound has been studied for its potential use in organic electronics and photovoltaic devices.
Propiedades
Número CAS |
42715-25-3 |
|---|---|
Nombre del producto |
[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate |
Fórmula molecular |
C7H5NOS |
Peso molecular |
151.19 g/mol |
Nombre IUPAC |
[1,3]thiazolo[3,2-a]pyridin-3-one |
InChI |
InChI=1S/C7H5NOS/c9-6-5-10-7-3-1-2-4-8(6)7/h1-5H |
Clave InChI |
LBZZCSOXKDQZEC-UHFFFAOYSA-N |
SMILES |
C1=CC2=S=CC(=O)N2C=C1 |
SMILES canónico |
C1=CC2=S=CC(=O)N2C=C1 |
Otros números CAS |
42715-25-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B176061.png)
